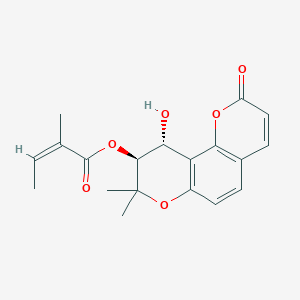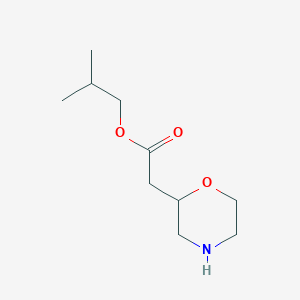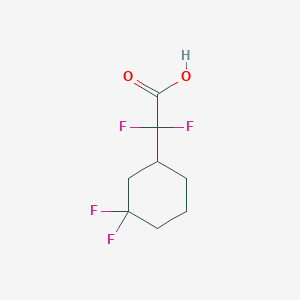![molecular formula C8H17IO B13063708 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is an organic compound with the molecular formula C8H17IO This compound is characterized by the presence of an iodine atom attached to a butane chain through an oxygen bridge, making it a unique iodoalkane derivative
準備方法
Synthetic Routes and Reaction Conditions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane can be synthesized through the reaction of 1-iodo-2-methylpropane with butanol in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of butanol, butanenitrile, or butylamine.
Oxidation: Formation of butanone or butanoic acid.
Reduction: Formation of butane.
科学的研究の応用
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Biology: Potential use in radiolabeling studies due to the presence of iodine, which can be detected using imaging techniques.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
1-Iodobutane: Similar structure but lacks the oxygen bridge.
1-Chloro-2-methylpropan-2-yl)oxy]butane: Similar structure with chlorine instead of iodine.
1-Bromo-2-methylpropan-2-yl)oxy]butane: Similar structure with bromine instead of iodine.
Uniqueness: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and organic synthesis. The oxygen bridge also adds to its structural uniqueness compared to other iodoalkanes.
特性
分子式 |
C8H17IO |
|---|---|
分子量 |
256.12 g/mol |
IUPAC名 |
2-butoxy-1-iodo-2-methylpropane |
InChI |
InChI=1S/C8H17IO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
InChIキー |
YWQKHROGKBEJCR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)(C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


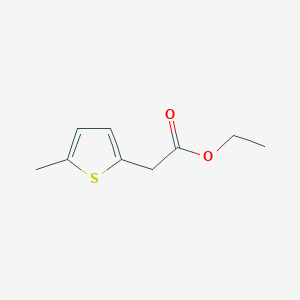
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)

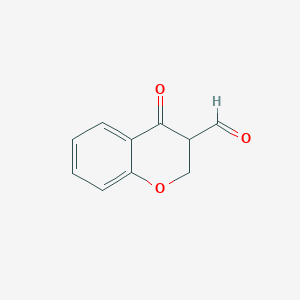

![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
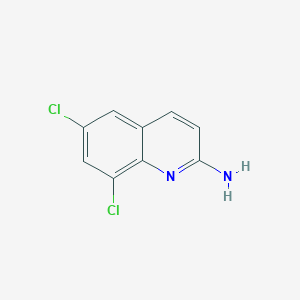
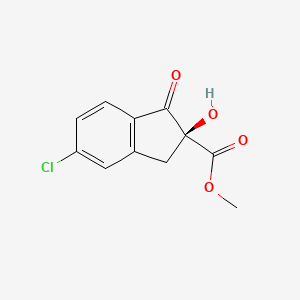
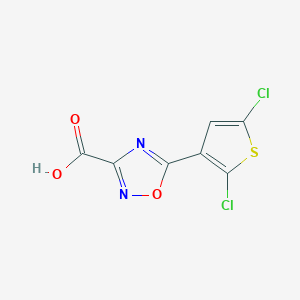
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)

